molecular formula C21H17N3 B3832768 4-benzyl-N-phenylphthalazin-1-amine

4-benzyl-N-phenylphthalazin-1-amine

Cat. No.: B3832768
M. Wt: 311.4 g/mol
InChI Key: FSJINLRUQYIBAQ-UHFFFAOYSA-N
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Description

4-benzyl-N-phenylphthalazin-1-amine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, along with benzyl and phenyl substituents.

Preparation Methods

The synthesis of 4-benzyl-N-phenylphthalazin-1-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-benzyl-1-chlorophthalazine with aniline under suitable reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

4-benzyl-N-phenylphthalazin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-benzyl-N-phenylphthalazin-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as BRD4. By binding to these targets, the compound can disrupt critical cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

4-benzyl-N-phenylphthalazin-1-amine can be compared with other similar compounds, such as:

    Azelastine: An antihistamine used in the treatment of allergic rhinitis.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.

    Hydralazine: An antihypertensive agent used to treat high blood pressure.

These compounds share the phthalazine core structure but differ in their substituents and specific biological activities.

Properties

IUPAC Name

4-benzyl-N-phenylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(24-23-20)22-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJINLRUQYIBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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